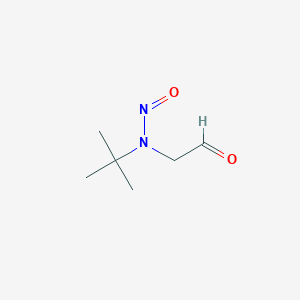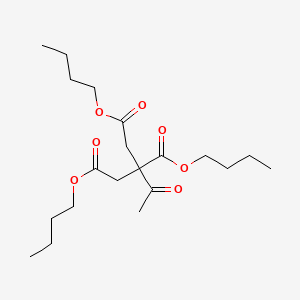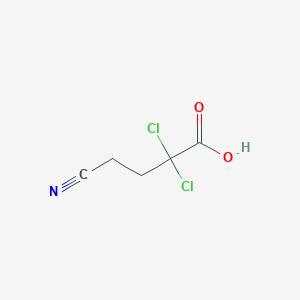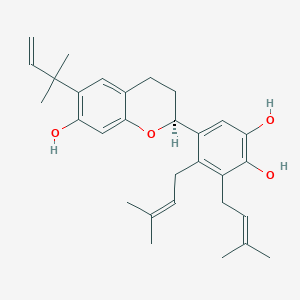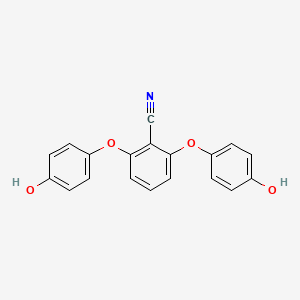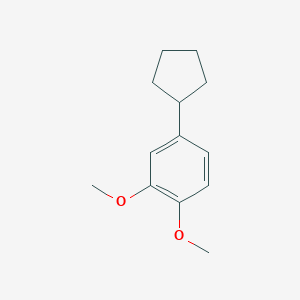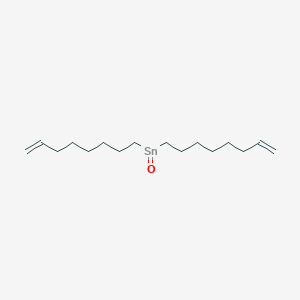
Di(oct-7-en-1-yl)stannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(oct-7-en-1-yl)stannanone is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a relatively specialized compound with unique properties that make it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(oct-7-en-1-yl)stannanone typically involves the reaction of oct-7-en-1-yl halides with tin-based reagents. One common method is the reaction of oct-7-en-1-yl bromide with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannanone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Di(oct-7-en-1-yl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to its corresponding tin hydride.
Substitution: The tin-carbon bonds in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Di(oct-7-en-1-yl)stannanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which Di(oct-7-en-1-yl)stannanone exerts its effects involves the interaction of the tin atom with various molecular targets. The tin-carbon bonds can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oct-7-en-1-yl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di(oct-7-en-1-yl)tin dichloride
- Di(oct-7-en-1-yl)tin diiodide
- Di(oct-7-en-1-yl)tin oxide
Uniqueness
Di(oct-7-en-1-yl)stannanone is unique due to its specific structure and reactivity The presence of the oct-7-en-1-yl groups provides distinct electronic and steric properties that influence its chemical behavior
Eigenschaften
CAS-Nummer |
106326-89-0 |
|---|---|
Molekularformel |
C16H30OSn |
Molekulargewicht |
357.1 g/mol |
IUPAC-Name |
bis(oct-7-enyl)-oxotin |
InChI |
InChI=1S/2C8H15.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*3H,1-2,4-8H2;; |
InChI-Schlüssel |
FNQSRPCAALMOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCC[Sn](=O)CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
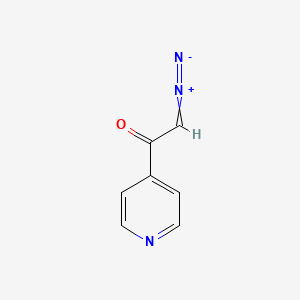
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
